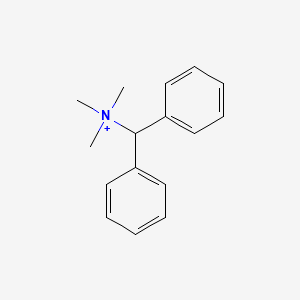
Benzhydryl(trimethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl(trimethyl)azanium, also known by its chemical formula C16H20N+ , is a quaternary ammonium compound. It is characterized by a benzhydryl group (diphenylmethyl) attached to a trimethylammonium ion. This compound is notable for its unique structure, which imparts distinct chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzhydryl(trimethyl)azanium can be synthesized through various methods. One common approach involves the reaction of benzhydryl chloride with trimethylamine under anhydrous conditions. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N(CH3)3+Cl−
This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Benzhydryl(trimethyl)azanium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzhydryl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used; for example, reaction with sodium hydroxide can yield benzhydrol.
Oxidation: Oxidation can produce benzhydryl ketone or benzhydryl alcohol.
Reduction: Reduction typically yields benzhydryl amine.
Wissenschaftliche Forschungsanwendungen
Benzhydryl(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of benzhydryl(trimethyl)azanium involves its interaction with cellular components. As a quaternary ammonium compound, it can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. The compound may also target specific enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Diphenylmethane: Shares the benzhydryl group but lacks the quaternary ammonium ion.
Diphenhydramine: Contains a benzhydryl group and is used as an antihistamine.
Methadone: A synthetic opioid with a benzhydryl group in its structure
Uniqueness: Benzhydryl(trimethyl)azanium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties and reactivity compared to other benzhydryl compounds. This uniqueness makes it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
51954-45-1 |
|---|---|
Molekularformel |
C16H20N+ |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
benzhydryl(trimethyl)azanium |
InChI |
InChI=1S/C16H20N/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3/q+1 |
InChI-Schlüssel |
HYLFFGNJGRBYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


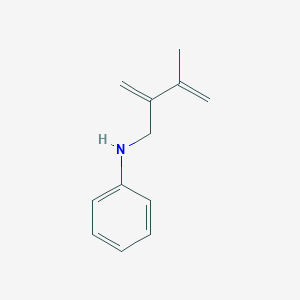
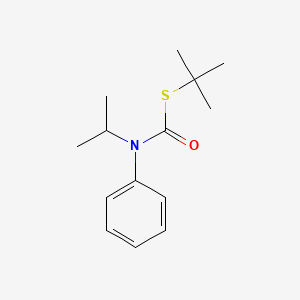


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
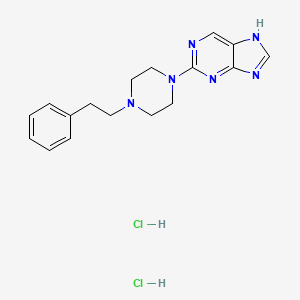
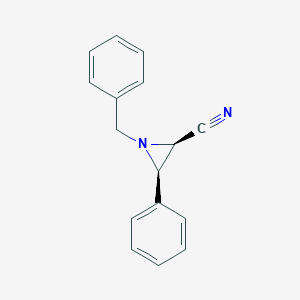
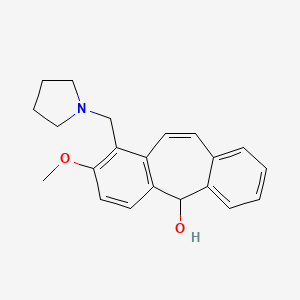
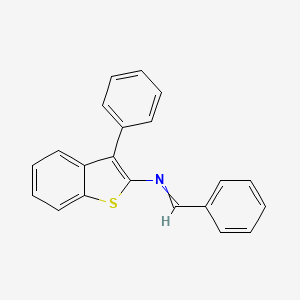
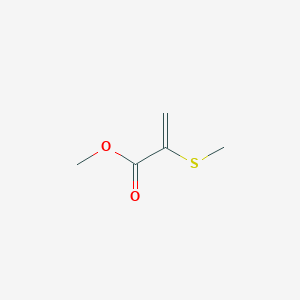
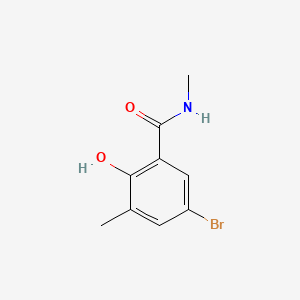
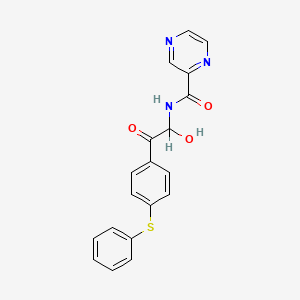

![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
